2-Hydroxy-2-methylpentanoic acid

Übersicht

Beschreibung

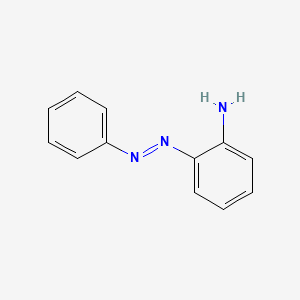

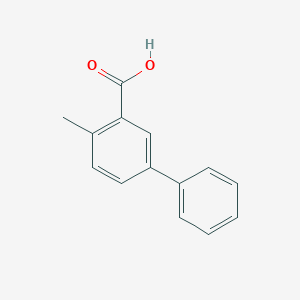

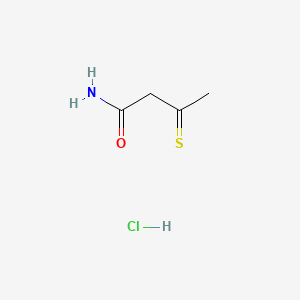

2-Hydroxy-2-methylpentanoic acid is an organic compound with the molecular formula C6H12O3 . It has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da . The systematic name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a pentanoic acid backbone with a hydroxy (OH) group and a methyl (CH3) group attached to the second carbon atom . The compound’s SMILES notation is CCCC©(C(=O)O)O .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 251.3±13.0 °C at 760 mmHg, and a flash point of 120.1±16.3 °C . It has a molar refractivity of 32.9±0.3 cm3, and its polar surface area is 58 Å2 . The compound is predicted to be readily biodegradable .Wissenschaftliche Forschungsanwendungen

Quantitative Determination in Alcoholic Beverages

A study by Gracia-Moreno et al. (2015) optimized and validated a method for the quantitative determination of various hydroxy acids, including 2-hydroxy-2-methylpentanoic acid, in wines and other alcoholic beverages. This research is significant for understanding the sensory effects of these acids in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Influence on Wine Aroma

Lytra et al. (2012) investigated the distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. They found that these compounds significantly contribute to the fruity aroma of wines, demonstrating the importance of understanding the chemical composition of wines for quality control and sensory evaluation (Lytra, Tempère, de Revel, & Barbe, 2012).

Synthesis and Decomposition Studies

Dhineshkumar et al. (2020) conducted a study on the synthesis and non-isothermal decomposition of a Copper(II) complex that includes a derivative of this compound. This study is relevant for understanding the thermal stability and decomposition characteristics of such complexes, which could be important in various industrial applications (Dhineshkumar, Rajarajan, Amala, Seenivasan, & Rebeiro, 2020).

Corrosion Inhibition

Loto (2017) evaluated the corrosion inhibition effect of 2-amino-4-methylpentanoic acid on high carbon steel in an acidic environment. The findings provide insights into the use of amino acids as environmentally friendly corrosion inhibitors in industrial applications (Loto, 2017).

Antibacterial Properties

A study by Kim et al. (2012) isolated and identified a novel compound from Siegesbeckia glabrescens, containing a 2-hydroxy-4-methylpentanoic acid moiety. This compound exhibited specific antibacterial activity against Gram-positive bacteria, indicating potential applications in the development of new antibacterial agents (Kim, Kim, Jung, Kim, Hwang, Kang, Lee, Ha, Lee, & Park, 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

2-Hydroxy-2-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid (HMVA), is an organic acid generated by L-isoleucine metabolism It’s known that organic acids, including hmva, are important contributors to the antifungal potential of certain bacterial species .

Mode of Action

It’s known that hydroxy fatty acids (hfas) such as hmva have been reported for their antifungal activities . These compounds likely interact with fungal cells, disrupting their normal functions and leading to their inhibition or death.

Biochemical Pathways

This compound is a product of L-isoleucine metabolism . It’s derived from the reduction of 2-Keto-3-methylvaleric acid (KMVA), possibly through the action of a lactate dehydrogenase

Result of Action

The primary known result of the action of this compound is its antifungal activity . It’s been found that various metabolites isolated from non-dairy sources, including HMVA, showed antifungal activity especially against Aspergillus species .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s volatility and solubility can affect its distribution and availability in different environments . .

Eigenschaften

IUPAC Name |

2-hydroxy-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4-6(2,9)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEZUWIUHAKFHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330093 | |

| Record name | 2-hydroxy-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28892-68-4 | |

| Record name | NSC189698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B3050732.png)

![1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3050738.png)

![Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone](/img/structure/B3050740.png)